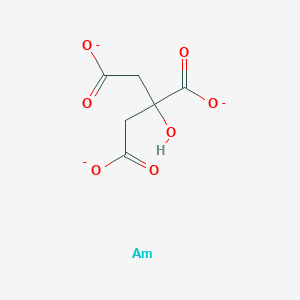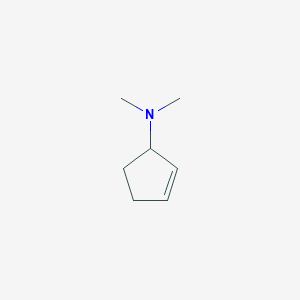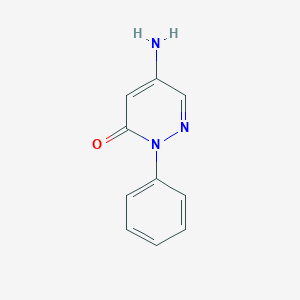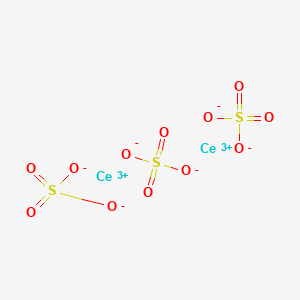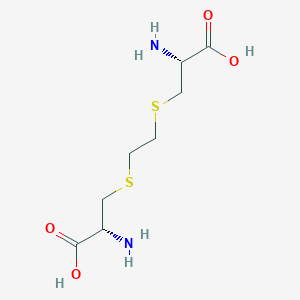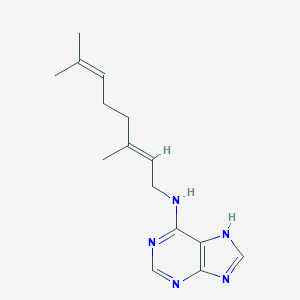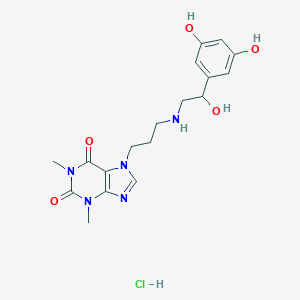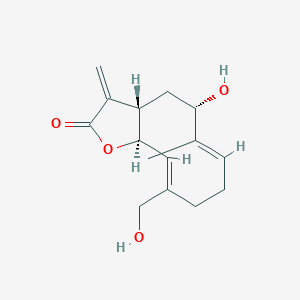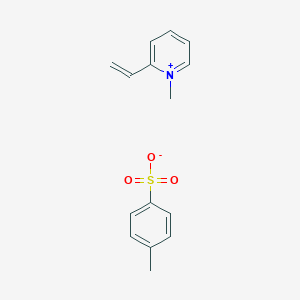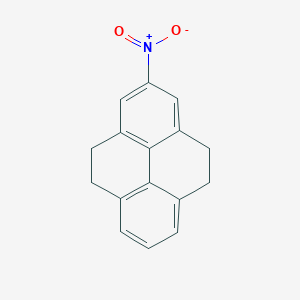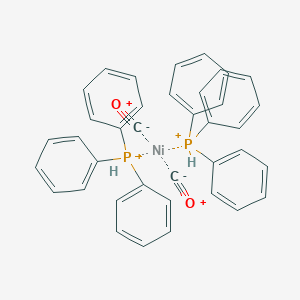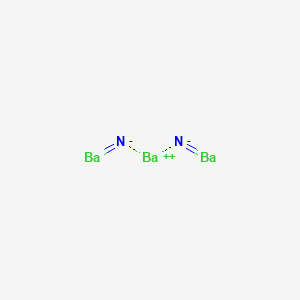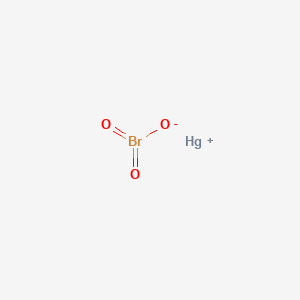
Mercury(1+) bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+) bromate is a chemical compound that is commonly used in scientific research. It is a strong oxidizing agent that is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Mercury(1+) bromate is widely used in scientific research due to its strong oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, mercury(1+) bromate is used in the production of various chemicals, including pharmaceuticals and dyes.
Wirkmechanismus
Mercury(1+) bromate acts as a strong oxidizing agent by accepting electrons from other molecules. It is able to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. In addition, mercury(1+) bromate can oxidize sulfur-containing compounds, such as thiols and sulfides.
Biochemische Und Physiologische Effekte
Mercury(1+) bromate is highly toxic and can cause severe damage to living organisms. It is known to cause oxidative stress and can damage DNA, proteins, and lipids. Exposure to mercury(1+) bromate can lead to a wide range of health problems, including neurological disorders, kidney damage, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Mercury(1+) bromate is a highly effective oxidizing agent that is widely used in laboratory experiments. It is relatively inexpensive and easy to use. However, it is highly toxic and must be handled with extreme care. In addition, it can be difficult to control the reaction conditions when using mercury(1+) bromate, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are many future directions for research on mercury(1+) bromate. One area of interest is the development of safer and more effective oxidizing agents for use in laboratory experiments. Additionally, research is needed to better understand the toxic effects of mercury(1+) bromate on living organisms and to develop strategies for minimizing exposure to this compound. Finally, there is a need for research on the potential uses of mercury(1+) bromate in the production of new chemicals and materials.
Synthesemethoden
Mercury(1+) bromate can be synthesized by reacting mercury(1+) nitrate with sodium bromate in an aqueous solution. The reaction produces mercury(1+) bromate and sodium nitrate as byproducts. The resulting compound is a white crystalline solid that is highly soluble in water.
Eigenschaften
CAS-Nummer |
13465-33-3 |
|---|---|
Produktname |
Mercury(1+) bromate |
Molekularformel |
BrHgO3 |
Molekulargewicht |
328.49 g/mol |
IUPAC-Name |
mercury(1+);bromate |
InChI |
InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
JGRDVIZJXANZNJ-UHFFFAOYSA-M |
SMILES |
[O-]Br(=O)=O.[Hg+] |
Kanonische SMILES |
[O-]Br(=O)=O.[Hg+] |
Andere CAS-Nummern |
13465-33-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



